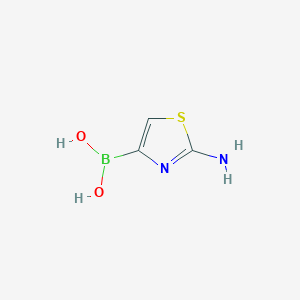
(2-Amino-1,3-thiazol-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminothiazole-4-boronic acid is a heterocyclic compound containing both nitrogen and sulfur atoms within its thiazole ring structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-aminothiazole-4-boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl boronic acid and an aryl or vinyl halide . The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as ethanol or water). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of 2-aminothiazole-4-boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Aminothiazole-4-boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling
Major Products Formed:
Oxidation: Oxides of the thiazole ring.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
2-Aminothiazole-4-boronic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-aminothiazole-4-boronic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-Aminothiazole: A closely related compound with similar biological activities.
4-Boronic Acid Derivatives: Compounds with boronic acid groups that exhibit similar reactivity in chemical reactions.
Uniqueness: 2-Aminothiazole-4-boronic acid is unique due to its combined thiazole and boronic acid functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in both synthetic chemistry and medicinal research .
Properties
CAS No. |
1041854-93-6 |
|---|---|
Molecular Formula |
C3H5BN2O2S |
Molecular Weight |
143.97 g/mol |
IUPAC Name |
(2-amino-1,3-thiazol-4-yl)boronic acid |
InChI |
InChI=1S/C3H5BN2O2S/c5-3-6-2(1-9-3)4(7)8/h1,7-8H,(H2,5,6) |
InChI Key |
KHMBBYUCMKCSSH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CSC(=N1)N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


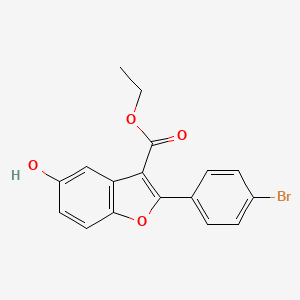

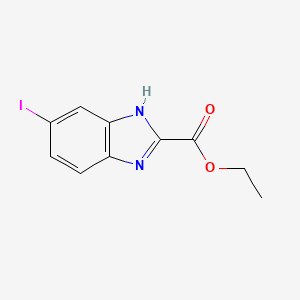
![Methyl 2-[(4-Bromo-3-fluoro-2-nitrophenyl)amino]propanoate](/img/structure/B15334227.png)
![2-[4-Fluoro-3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B15334242.png)
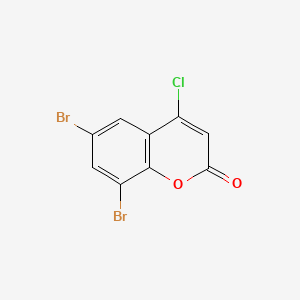

![5-Amino-3-bromobenzo[b]thiophene 1,1-dioxide](/img/structure/B15334253.png)
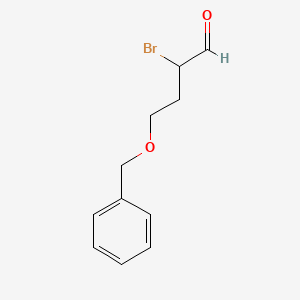
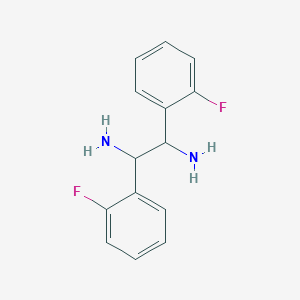
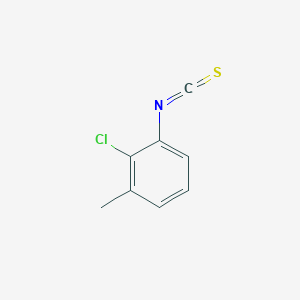
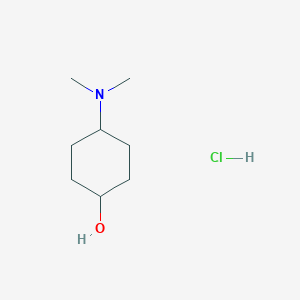
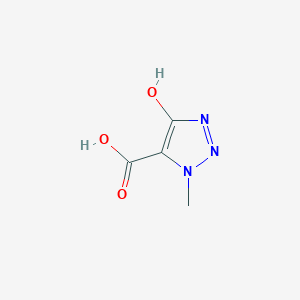
![9-Cyclopropyl-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B15334295.png)
